4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine
Overview
Description
“4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine” is a chemical compound that has been studied for its potential applications in various fields. It is a type of 1,2,4-triazole benzoic acid hybrid .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which may include the compound , was successfully synthesized and their structures were established by NMR and MS analysis .
Molecular Structure Analysis
The molecular structure of this compound was established by NMR and MS analysis . Further studies are needed to provide a more detailed understanding of its structure.
Scientific Research Applications
Heterocyclic Compound Research
4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine belongs to the triazole family, a class of five-membered heterocyclic compounds notable for their diverse biological activities. The triazoles, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives, are significant due to their broad spectrum of biological activities. These compounds have been explored for their potential uses as anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral agents, and for activity against several neglected diseases. The 1H-1,2,4-triazole derivatives, in particular, are known for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The continuing challenge and urgency lie in discovering new prototypes to combat bacteria that are increasingly resistant and to address neglected diseases affecting large populations, particularly those that are poor and vulnerable (Ferreira et al., 2013).
Optical Sensor Development
The triazole family, including the 1,2,4-triazole derivatives, is also prominent in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. These compounds have substantial medicinal and biological applications beyond their use in sensing materials (Jindal & Kaur, 2021).
Proton-Conducting Membrane Development
1H-1,2,4-triazole and its derivatives have been identified as promising materials for the development of proton-conducting membranes in fuel cells. They enhance the basic characteristics of electrolyte membranes, improve film-forming ability, thermal stability, electrochemical stability, mechanical strength, morphological stability, and provide high ionic conductivity under anhydrous conditions at temperatures above 100 °C. These properties make 1H-1,2,4-triazole derivatives highly valuable for creating heat-resistant, electrochemically stable, and mechanically strong proton-conducting membranes (Prozorova & Pozdnyakov, 2023).
Future Directions
The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests that “4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine” and similar compounds could have potential applications in cancer treatment.
properties
IUPAC Name |
4-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N7/c1-3-11-4-2-8(1)10-14-9(15-16-10)5-17-7-12-6-13-17/h1-4,6-7H,5H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVLQEBVMNFNCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=N2)CN3C=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377584 | |
Record name | 4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine | |
CAS RN |
477852-54-3 | |
Record name | 4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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